molecular formula C4H9NO B12822353 rel-((1R,2S)-2-Aminocyclopropyl)methanol

rel-((1R,2S)-2-Aminocyclopropyl)methanol

Cat. No.: B12822353
M. Wt: 87.12 g/mol
InChI Key: YACWILRABGNJKG-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-((1R,2S)-2-Aminocyclopropyl)methanol: is a chiral compound with a cyclopropane ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2S)-2-Aminocyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

    Amination: Introduction of the amino group can be done via nucleophilic substitution reactions using appropriate amine sources.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the Sharpless asymmetric dihydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can undergo reduction to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in stereoselective synthesis due to its chiral nature.

Biology:

  • Studied for its potential as a biochemical probe to understand enzyme mechanisms.
  • Investigated for its role in modulating biological pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its activity in various biological assays.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which rel-((1R,2S)-2-Aminocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    (1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar cyclopropane ring structure but different functional groups.

    (1R,2S)-2-Methylcyclopropylmethanol: Another cyclopropane derivative with a methyl group instead of an amino group.

Uniqueness: rel-((1R,2S)-2-Aminocyclopropyl)methanol is unique due to its combination of a cyclopropane ring, an amino group, and a hydroxyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

[(1R,2S)-2-aminocyclopropyl]methanol

InChI

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1

InChI Key

YACWILRABGNJKG-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]([C@H]1N)CO

Canonical SMILES

C1C(C1N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.